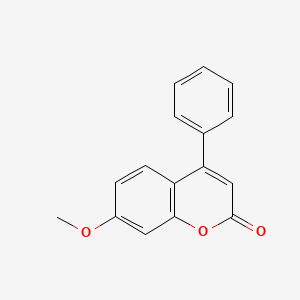

7-methoxy-4-phenyl-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2555-31-9 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

7-methoxy-4-phenylchromen-2-one |

InChI |

InChI=1S/C16H12O3/c1-18-12-7-8-13-14(11-5-3-2-4-6-11)10-16(17)19-15(13)9-12/h2-10H,1H3 |

InChI Key |

SBGYDDPXUVAEDB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 7 Methoxy 4 Phenyl 2h Chromen 2 One and Analogues

Established Synthetic Pathways for the 2H-Chromen-2-one Core

The synthesis of the 2H-chromen-2-one, or coumarin (B35378), nucleus is a well-established area of organic synthesis with several named reactions being central to its construction.

Pechmann Condensation and Related Approaches

The Pechmann condensation is a cornerstone for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org For the synthesis of 4-substituted coumarins, this reaction is particularly effective. researchgate.net The mechanism initiates with an esterification or transesterification, followed by an intramolecular cyclization akin to a Friedel-Crafts reaction, and concludes with a dehydration step. wikipedia.org

While simple phenols may require harsh conditions, activated phenols like resorcinol (B1680541) react under milder conditions, making this a versatile route to various coumarin derivatives. wikipedia.org For instance, the reaction of m-methoxyphenol with ethyl acetoacetate (B1235776) in the presence of a catalyst like indium(III) chloride can yield 7-methoxy-4-methyl-2H-chromen-2-one with high efficiency. mdpi.com Microwave-assisted Pechmann reactions have also been developed to shorten reaction times and improve yields. derpharmachemica.com

Table 1: Examples of Pechmann Condensation for Coumarin Synthesis

| Phenol Reactant | Ketoester/Acid Reactant | Catalyst | Product | Reference |

| m-Aminophenol | Ethyl acetoacetate | InCl₃ | 7-Amino-4-methyl-2H-chromen-2-one | mdpi.com |

| Resorcinol | Ethyl acetoacetate | InCl₃ | 7-Hydroxy-4-methyl-2H-chromen-2-one | mdpi.com |

| m-Methoxyphenol | Ethyl acetoacetate | InCl₃ | 7-Methoxy-4-methyl-2H-chromen-2-one | mdpi.comderpharmachemica.com |

| Resorcinol | Citric acid | H₂SO₄ | 7-Hydroxy-4-methyl-2H-chromen-2-one | worldresearchersassociations.com |

Knoevenagel Condensation and Cyclization Reactions

The Knoevenagel condensation provides another powerful route to coumarins. tandfonline.comnih.gov This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as an ester of malonic acid, in the presence of a basic catalyst like piperidine (B6355638). ic.ac.ukrsc.org The reaction can be performed under solvent-free conditions and accelerated by microwave irradiation, leading to high yields in short reaction times. ic.ac.ukrsc.org

Ionic liquids, such as 1,3-dimethylimidazolium (B1194174) methyl sulfate, have been employed as both solvent and catalyst for the Knoevenagel condensation, offering an environmentally benign approach with easy work-up and catalyst recycling. nih.govnih.gov The use of L-proline as a co-catalyst can further enhance the reaction efficiency for the synthesis of coumarins from o-hydroxybenzaldehydes. nih.govnih.gov

Functionalization Approaches for 7-Methoxy-4-phenyl-2H-chromen-2-one

The biological activity of this compound can be fine-tuned through various functionalization strategies targeting different positions of the molecule.

Regioselective Substitutions at the 7-Position

The 7-position of the coumarin ring is a common site for modification. The methoxy (B1213986) group can be a precursor to other functionalities. For example, demethylation to the corresponding 7-hydroxy derivative is a key transformation, which can then be further derivatized. nih.gov This hydroxyl group can be converted to an ether linkage, as seen in the synthesis of novel coumarin-triazole hybrids. nih.gov

Furthermore, regioselective reactions can introduce substituents at specific positions on the coumarin nucleus. For instance, the Claisen rearrangement of 7-allyloxycoumarin (B186951) derivatives, catalyzed by boron halides, can lead to the selective formation of 6-allyl-7-hydroxycoumarin. rsc.org

Table 2: Examples of Derivatization at the 7-Position

| Starting Material | Reagent(s) | Product | Reference |

| 7-Hydroxy-4-phenylchromen-2-one | Various substituted triazoles | 7-((4-(Substituted-phenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one derivatives | nih.gov |

| 7-Allyloxycoumarin | Boron halide catalyst | 6-Allyl-7-hydroxycoumarin | rsc.org |

| 7-Hydroxy-4-methylcoumarin | 2-Chloro-5-phenyl-1,3,4-thiadiazole | 7-((5-Phenyl-1,3,4-thiadiazol-2-yl)oxy)-4-methyl-2H-chromen-2-one | mdpi.com |

Derivatization Strategies at the 4-Phenyl Moiety

The 4-phenyl group offers another handle for introducing structural diversity. Substituents can be incorporated into the phenyl ring to modulate the electronic and steric properties of the molecule. For instance, the synthesis of 4-(substituted phenyl)coumarins can be achieved through methods like the Suzuki cross-coupling reaction. researchgate.net

In some cases, the phenyl ring itself is introduced in the synthesis. The palladium-catalyzed arylation of ortho-hydroxylcinnamate esters with diaryliodonium salts provides an efficient route to 4-arylcoumarins. researchgate.net

Modification of the Pyrone Ring (e.g., C3-Substitutions)

The pyrone ring of the coumarin scaffold is also amenable to modification, particularly at the C3 position. For example, 3-bromocoumarins can serve as versatile intermediates for introducing a variety of substituents through C-H, C-S, C-N, and C-C bond-forming reactions. researchgate.net

Multicomponent reactions offer an efficient way to construct complex coumarin derivatives with substitutions on the pyrone ring. A one-pot cascade reaction involving a 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, a glyoxal, and Meldrum's acid can lead to the formation of a furo[2,3-f]chromen-3-yl)acetic acid derivative, demonstrating the possibility of building intricate structures from simple starting materials. mdpi.com

Green Chemistry and Advanced Synthetic Techniques for Coumarin Derivatives

The pursuit of sustainable chemical processes has led to the development of innovative synthetic methods that minimize energy consumption and the use of hazardous substances. jetir.orgderpharmachemica.com For the synthesis of coumarin derivatives, including this compound, green chemistry techniques such as microwave and ultrasound irradiation, alongside advanced catalytic systems, have become powerful tools. jetir.orgarabjchem.org These methods offer significant advantages over conventional heating, including dramatically reduced reaction times, increased yields, and often the ability to perform reactions under solvent-free conditions. derpharmachemica.commdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently, leading to a significant acceleration of chemical reactions. nih.gov This technology has been successfully applied to classical coumarin syntheses like the Pechmann, Knoevenagel, and Perkin reactions, often resulting in higher yields in a fraction of the time required by conventional methods. derpharmachemica.comarabjchem.orgmdpi.com

One of the most common methods for synthesizing the coumarin core is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester. derpharmachemica.com Under microwave irradiation, this reaction can be carried out rapidly and without a solvent. For instance, the condensation of various phenols with ethyl acetoacetate has been achieved in minutes with high yields using catalysts like fly ash or acidic resins like Amberlyst-15. derpharmachemica.commdpi.com While a conventional thermal reaction between phenol and ethyl acetoacetate might yield only 18% conversion after 20 minutes, microwave irradiation at 130°C can achieve a 97% yield in the same timeframe using Amberlyst-15 as a catalyst. mdpi.com

The Knoevenagel condensation, another cornerstone of coumarin synthesis, involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group. jetir.org Microwave-assisted Knoevenagel condensation under solvent-free conditions, using piperidine as a catalyst, provides a rapid and efficient route to various coumarin derivatives. jetir.org Similarly, multicomponent reactions, which combine three or more reactants in a single step, are well-suited for microwave assistance. arabjchem.orgnih.gov For example, coumarin-thiazole derivatives have been synthesized in good to high yields via a one-pot, three-component reaction of a coumarin, an aldehyde, and thiocarbohydrazide (B147625) under microwave irradiation at 70°C. arabjchem.org

These microwave-assisted protocols offer a greener, faster, and more efficient alternative for the synthesis of the this compound scaffold and its analogues. nih.gov

Table 1: Examples of Microwave-Assisted Coumarin Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reaction Time | Yield (%) | Reference |

| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | Fly ash (20 mol %), solvent-free, 300W MW | 7-Hydroxy-4-methylcoumarin | 30-70 sec | 98 | derpharmachemica.com |

| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | Amberlyst-15, solvent-free, MW | 7-Hydroxy-4-methylcoumarin | 20 min | 97 | mdpi.com |

| Knoevenagel Condensation | Salicylaldehyde, Ethyl acetate (B1210297) derivative | Piperidine, solvent-free, MW | Substituted coumarin | N/A | N/A | jetir.org |

| Multicomponent Reaction | Coumarin, Aldehyde, Thiocarbohydrazide | Acetic acid (20 mol %), 210W MW, 70°C | Coumarin-thiazole derivative | N/A | Good to High | arabjchem.org |

| Multicomponent Reaction | 6-Hydrazinyl-4-methyl-2H-chromen-2-one, Benzaldehyde, Thioglycolic acid | Glacial AcOH, DMF, 120°C, MW | 3-((4-Methyl-2-oxo-2H-chromen-6-yl)amino)-2-phenylthiazolidin-4-one | 8-10 min | Good | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis employs the energy of acoustic waves to induce cavitation in the reaction medium—the formation, growth, and implosive collapse of bubbles. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. jetir.orgnih.gov Like microwave irradiation, sonochemistry represents a green chemistry approach that often leads to shorter reaction times, higher yields, and milder reaction conditions compared to traditional methods. jetir.orgarabjchem.org

This technique has been effectively used for synthesizing various coumarin derivatives. jetir.org For instance, the one-pot synthesis of 3-aryl coumarins has been reported via the reaction of different salicylaldehydes and phenylacetyl chlorides in the presence of potassium carbonate under ultrasound irradiation. jetir.org Another application is the synthesis of 2-amino-4H-chromenes through the condensation of aldehydes, malononitrile, and resorcinol, catalyzed by magnetic Fe3O4-chitosan nanoparticles under ultrasonic conditions. nih.gov This method is noted for its short reaction times and excellent yields without the need for harmful catalysts. nih.gov The Pechmann condensation can also be promoted by ultrasound, using catalysts such as bismuth(III) chloride to form coumarins from phenols and β-ketoesters. mdpi.com

The efficiency and environmentally friendly nature of ultrasound-assisted synthesis make it a valuable strategy for producing coumarin structures like this compound. nih.gov

Table 2: Examples of Ultrasound-Assisted Coumarin Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reaction Time | Yield (%) | Reference |

| One-pot Synthesis | Salicylaldehydes, Phenylacetyl chlorides | K2CO3, ultrasound irradiation | 3-Aryl coumarins | N/A | N/A | jetir.org |

| Multicomponent Condensation | Aldehydes, Malononitrile, Resorcinol | Fe3O4-chitosan nanoparticles, ultrasound irradiation | 2-Amino-4H-chromenes | Short | Excellent | nih.gov |

| Pechmann Condensation | Phenols, β-Ketoesters | Bismuth(III) chloride, ultrasound irradiation | Substituted coumarins | N/A | N/A | mdpi.com |

Metal-Catalyzed Coupling Reactions for Extended Conjugation

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. tcichemicals.comrhhz.net These reactions, particularly those employing palladium catalysts, are crucial for synthesizing complex molecules and extending the conjugation of aromatic systems, such as in the preparation of 4-phenylcoumarin (B95950) derivatives. tcichemicals.comnih.gov Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the precise introduction of various substituents onto the coumarin core. nih.govacs.org

The synthesis of 4-substituted coumarins can be efficiently achieved via palladium-catalyzed cross-coupling reactions. acs.org A common strategy involves using 4-tosylcoumarins as coupling partners, which can react with organozinc reagents or terminal acetylenes to introduce alkyl, aryl, or alkynyl groups at the C4 position. acs.org For the synthesis of this compound, a Suzuki-Miyaura coupling would be a highly effective method. This would typically involve the reaction of a 4-halo or 4-tosyl-7-methoxycoumarin with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. nih.gov

The development of these catalytic methods enables the synthesis of a wide array of functional molecules, including biaryls and other compounds with extended π-systems, which are often sought for their specific electronic and photophysical properties. tcichemicals.com For example, 2-aryl-4H-thiochromen-4-ones have been synthesized via a palladium acetate-catalyzed Suzuki-Miyaura cross-coupling of 2-(methylsulfinyl)-4H-thiochromen-4-one with various arylboronic acids, demonstrating the utility of this approach for analogous oxygen-containing coumarins. acs.orgnih.gov The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. acs.orgnih.gov

Table 3: Examples of Metal-Catalyzed Coupling for Coumarin and Thiochromenone Analogues

| Reaction Type | Substrates | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | 2-(Methylsulfinyl)-4H-thiochromen-4-one, Phenylboronic acid | Pd(OAc)2, XPhos, Zn(OTf)2, DMF, 80°C | 2-Phenyl-4H-thiochromen-4-one | 67 | acs.orgnih.gov |

| Suzuki-Miyaura Coupling | 2-(Methylsulfinyl)-6-methoxy-4H-thiochromen-4-one, Phenylboronic acid | Pd(OAc)2, XPhos, Zn(OTf)2, DMF, 80°C | 6-Methoxy-2-phenyl-4H-thiochromen-4-one | 53 | acs.orgnih.gov |

| Sonogashira Coupling | 4-Tosylcoumarins, Terminal Acetylenes | Palladium catalyst | 4-Alkynylcoumarins | N/A | acs.org |

| Negishi-type Coupling | 4-Tosylcoumarins, Organozinc reagents | Palladium catalyst | 4-Aryl/Alkylcoumarins | N/A | acs.org |

| Hiyama Coupling | p-Iodonitrobenzene, Phenyl trimethoxysilane | Pd(OAc)2, DABCO, TBAF, Dioxane, 80°C | 4-Nitrobiphenyl | Quantitative | nih.gov |

Theoretical and Computational Investigations of 7 Methoxy 4 Phenyl 2h Chromen 2 One Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to predict the geometric and electronic properties of a molecule. These methods solve the Schrödinger equation for a given system, providing detailed information about its fundamental characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. thenucleuspak.org.pk It is a popular choice for studying coumarin (B35378) derivatives due to its balance of accuracy and computational efficiency. nih.gov DFT calculations are typically performed using specific functionals, such as B3LYP, in combination with a basis set like 6-311++G(d,p), to optimize the molecular geometry and compute various electronic parameters. thenucleuspak.org.pk

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO's energy corresponds to its electron affinity (electron-accepting ability). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electrical conductivity. researchgate.netrsc.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In coumarin derivatives, FMO analysis helps predict the most likely sites for nucleophilic and electrophilic attacks. thenucleuspak.org.pk

Table 1: Representative Frontier Molecular Orbital Energies for Chromene Derivatives Note: These values are illustrative for similar chromene structures as found in the literature and may not represent the exact values for 7-methoxy-4-phenyl-2H-chromen-2-one.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Chromene Derivative 4a rsc.org | -6.708 | -1.540 | 5.168 |

| Chromene Derivative 4b rsc.org | -7.240 | -0.932 | 6.308 |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer (ICT) and the delocalization of electron density within a molecule. thenucleuspak.org.pkresearchgate.net This method examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. rsc.org

For conjugated systems like this compound, NBO analysis is particularly useful for identifying key donor-acceptor interactions that contribute to molecular stability. nih.gov The presence of electron-donating groups (like the methoxy (B1213986) group) and an extended π-conjugated system facilitates ICT, which is a crucial factor influencing the molecule's photophysical and electronic properties. researchgate.net The analysis can reveal the extent of electron delocalization from lone pairs of heteroatoms (like oxygen) into antibonding orbitals of adjacent bonds, providing a quantitative measure of hyperconjugative and resonance effects. researchgate.net

Organic molecules with extensive π-conjugated systems and significant intramolecular charge transfer often exhibit non-linear optical (NLO) properties. researchgate.net Coumarin derivatives are studied for their potential applications in NLO materials. researchgate.net Computational methods, particularly DFT, are used to calculate key NLO parameters such as the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.govekb.eg

A high hyperpolarizability value indicates a strong NLO response, making the compound a candidate for use in optoelectronic devices. researchgate.net Theoretical calculations have shown that for some chromene derivatives, the average polarizability (⟨α⟩) and second hyperpolarizability (γ) can be significant. rsc.org The magnitude of these properties is closely linked to the HOMO-LUMO energy gap; typically, a smaller gap corresponds to larger hyperpolarizability values. nih.gov

Table 2: Representative Non-Linear Optical Properties for a Chromene Derivative Note: These values are illustrative for a specific chromene structure (4a) as found in the literature.

| Parameter | Calculated Value | Unit |

| Average Polarizability ⟨α⟩ rsc.org | 6.77005 x 10⁻²³ | esu |

| Second Hyperpolarizability (γtot) rsc.org | 0.145 x 10⁴ | esu |

Molecular Modeling for Ligand-Target Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a small molecule (ligand) interacts with a large biological macromolecule, such as a protein or nucleic acid.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. globalresearchonline.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov The process involves placing the ligand into the binding site of a target protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. globalresearchonline.net

Derivatives of the coumarin scaffold have been docked against a wide array of biological targets, reflecting their diverse pharmacological potential. nih.gov Potential targets for this compound and related compounds include:

Kinases: Such as Bruton tyrosine kinase (BTK), Phosphoinositide 3'-kinase (PI3K), and Spleen Associated Tyrosine Kinase (SYK), which are often implicated in cancer and inflammatory diseases. researchgate.net

Monoamine Oxidases (MAO-A and MAO-B): Enzymes involved in neurotransmitter metabolism, making them targets for neurodegenerative disorders. mdpi.com

Carbonic Anhydrase: An enzyme that is a prognostic factor in several types of cancer. mdpi.com

Anticancer and Anti-inflammatory Targets: Including tubulin, estrogen receptors, and TNF-α receptors. globalresearchonline.net

Docking studies reveal the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govmdpi.com For example, the phenyl ring of the coumarin derivative might engage in π-π stacking with aromatic residues like phenylalanine or tyrosine in the active site, while the methoxy group or carbonyl oxygen could act as hydrogen bond acceptors. mdpi.com

Table 3: Illustrative Molecular Docking Results for Coumarin Derivatives with Various Protein Targets Note: This table presents example data from different coumarin derivatives to illustrate the type of information obtained from docking studies.

| Ligand/Compound Class | Protein Target | Binding Energy/Score (kcal/mol) | Key Interacting Residues |

| 4-Hydroxycoumarin-dopamine derivative mdpi.com | Carbonic Anhydrase | -7.2 | Not Specified |

| 7-Methoxycoumarin (B196161) (7MC) researchgate.net | Bruton tyrosine kinase (BTK) | -6.8 | Not Specified |

| 7-Methoxycoumarin (7MC) researchgate.net | Phosphoinositide 3'-kinase (PI3K) | -7.4 | Not Specified |

| Methoxy-substituted Tyramine Derivative mdpi.com | Tyrosinase (2Y9X) | Not Specified | Asn260, Asn81, His85, His263, His259 |

Molecular Dynamics Simulations for Complex Stability and Conformational Changes

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of molecules over time, providing insights into the stability of protein-ligand complexes and the conformational changes that this compound and its analogues may undergo upon binding to a biological target. nih.govresearchgate.net These simulations model the interactions between the ligand and its receptor, typically a protein, by calculating the forces between atoms and tracking their movements over a specific period, often on the scale of nanoseconds to microseconds. plos.org

The primary application of MD simulations in the study of this compound systems is to assess the stability of the docked pose obtained from molecular docking studies. nih.govnih.gov By immersing the protein-ligand complex in a simulated physiological environment (water, ions, and appropriate temperature and pressure), researchers can observe whether the ligand remains bound in the predicted orientation. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the simulation time suggests a stable binding, whereas significant fluctuations might indicate an unstable interaction. nih.gov

Furthermore, MD simulations are crucial for understanding the conformational plasticity of both the ligand and the receptor. biorxiv.org The binding of a ligand like this compound can induce subtle or significant conformational changes in the protein's active site. nih.gov These changes can be critical for biological function, either promoting or inhibiting the protein's activity. Analysis of the simulation trajectory can reveal which amino acid residues are key to the interaction and how the binding pocket adapts to accommodate the coumarin scaffold. nih.gov This dynamic information is invaluable for refining drug design, as it provides a more realistic picture of the binding event than static docking models. nih.gov

Table 1: Key Metrics from a Hypothetical MD Simulation of this compound with a Target Protein

| Metric | Description | Typical Value (Stable Complex) | Interpretation |

| RMSD (Ligand) | Root Mean Square Deviation of the ligand's atoms from the initial docked pose. | < 3 Å | Indicates the ligand remains in a stable binding pose. |

| RMSF (Protein) | Root Mean Square Fluctuation of individual amino acid residues. | Varies by residue | Highlights flexible regions of the protein, such as loops, versus stable regions like alpha-helices. High fluctuation in the binding site may indicate instability. |

| Hydrogen Bonds | Number of hydrogen bonds between the ligand and protein over time. | Consistently > 1 | A stable number of hydrogen bonds signifies a persistent and specific interaction. |

| Binding Free Energy | Calculated energy of binding (e.g., using MM-GBSA). | Negative (e.g., -50 kcal/mol) | A lower (more negative) value indicates a more favorable and stronger binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For coumarin systems, including derivatives of this compound, QSAR is a valuable tool for predictive research, enabling the estimation of a molecule's activity without the need for initial synthesis and biological testing. semanticscholar.org This approach saves significant time and resources in the drug discovery pipeline. nih.gov

The development of a QSAR model involves several key steps. First, a dataset of coumarin analogues with known biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. mdpi.com For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., partial charges). semanticscholar.orgmdpi.com

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines (SVR), a mathematical model is built that links the descriptors to the observed biological activity. mdpi.com The resulting QSAR equation can then be used to predict the activity of new, untested coumarin derivatives based solely on their calculated descriptors. zsmu.edu.ua The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques to ensure its robustness and reliability. mdpi.com These models provide crucial insights into which structural features of the coumarin scaffold are essential for the desired biological effect, thereby guiding the rational design of more potent compounds. semanticscholar.org

Table 2: Example of a Hypothetical QSAR Model for Coumarin Analogues

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.88 | Represents the proportion of variance in the biological activity that is predictable from the descriptors. A value closer to 1 indicates a better fit. |

| Q² (Cross-Validated R²) | 0.75 | An indicator of the model's predictive ability, determined through internal cross-validation. A Q² > 0.5 is generally considered predictive. |

| R²_pred (External Validation) | 0.82 | The R² value for an external test set of compounds not used in model development, indicating the model's ability to predict new data. |

| Molecular Descriptors in Model | - | Examples: ALogP (lipophilicity), TPSA (Topological Polar Surface Area), and specific 2D/3D descriptors representing molecular shape and electronic distribution. |

In Silico Screening and Drug Design Principles for Coumarin Analogues

In silico screening and computational drug design have become indispensable tools in modern medicinal chemistry for the discovery and optimization of bioactive molecules like coumarin analogues. nih.gov These approaches leverage computational power to analyze vast chemical libraries and predict how molecules will interact with specific biological targets, thereby streamlining the identification of promising drug candidates. researchgate.net For the this compound scaffold, these methods allow for the exploration of chemical space to identify derivatives with enhanced potency and selectivity.

The process often begins with the identification of a biological target implicated in a disease, such as an enzyme or a receptor. biointerfaceresearch.com Computational techniques are then employed to either screen large numbers of existing compounds for potential activity (virtual screening) or to design novel molecules tailored to the target's binding site (structure-based design) or based on the properties of known active compounds (ligand-based design). nih.govnih.gov These principles help prioritize which coumarin analogues should be synthesized and tested in the laboratory, increasing the efficiency of the drug development process. mdpi.com

Virtual Screening Methodologies

Virtual screening (VS) is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This technique is particularly useful for exploring the potential of the coumarin scaffold. The screening process can be broadly categorized into ligand-based and structure-based approaches.

In the context of coumarin analogues, a typical VS workflow begins with the preparation of a compound library, which can contain thousands to millions of molecules. nih.gov A target protein structure is prepared, often from a crystallographic database like the Protein Data Bank (PDB). Molecular docking programs are then used to predict the binding pose and affinity of each compound in the library to the target's active site. chemrxiv.org Compounds are ranked based on their docking scores, which estimate the binding free energy. nih.gov Those with the best scores are selected as "hits" for further investigation. mendeley.com This methodology was successfully used to screen over 2,700 coumarin derivatives against targets of SARS-CoV-2. nih.gov Similarly, virtual screening has been employed to identify coumarin-based inhibitors for targets like the KRAS-G12C protein and carbonic anhydrase-IX. mendeley.comnih.gov

Table 3: Simplified Virtual Screening Workflow for Coumarin Analogues

| Step | Description | Tools/Software | Outcome |

| 1. Target Preparation | Obtain and prepare the 3D structure of the target protein (e.g., removing water, adding hydrogens). | Schrödinger Maestro, AutoDock Tools | A prepared protein structure ready for docking. |

| 2. Ligand Library Preparation | Compile a database of coumarin analogues and generate their 3D conformations. | ZINC database, ChemDraw, Open Babel | A library of ligands ready for screening. |

| 3. Molecular Docking | Systematically place each ligand into the protein's active site and calculate a binding score. | Glide, AutoDock Vina, GOLD | A ranked list of ligands based on predicted binding affinity (docking score). |

| 4. Hit Selection & Post-Processing | Select the top-scoring compounds and visually inspect their binding poses. Further filtering based on ADME properties can be applied. | PyMOL, Discovery Studio, QikProp | A smaller, prioritized list of coumarin derivatives for experimental testing. |

Ligand-Based and Structure-Based Design Strategies

Drug design strategies for developing new coumarin analogues can be broadly divided into two categories: ligand-based and structure-based design. The choice of strategy depends on the available information about the biological target.

Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the target protein is known. researchgate.net This powerful approach involves designing molecules that can fit into the target's binding site with high affinity and specificity. Molecular docking is a cornerstone of SBDD, allowing researchers to visualize how a molecule like this compound interacts with active site residues. nih.govnih.gov This information guides the modification of the coumarin scaffold—for example, by adding substituents that can form additional hydrogen bonds or hydrophobic interactions to improve binding. researchgate.net This strategy has been used to study C-4 substituted coumarins as potential anticancer agents by examining their interactions with the estrogen receptor α. nih.gov

Ligand-Based Drug Design (LBDD) is utilized when the structure of the target protein is unknown, but a set of molecules with known activity is available. nih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques like pharmacophore modeling identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. This pharmacophore model then serves as a template to search for new, structurally diverse compounds with the same key features. LBDD has been successfully applied to design coumarin derivatives as selective inhibitors of enzymes like cytochrome P450 1A2. nih.gov

Table 4: Comparison of Drug Design Strategies for Coumarin Analogues

| Feature | Structure-Based Drug Design (SBDD) | Ligand-Based Drug Design (LBDD) |

| Primary Requirement | 3D structure of the biological target (e.g., from X-ray crystallography). | A set of active and inactive ligands for the target. |

| Core Principle | Rational design of ligands to complement the target's binding site. | Identification of common structural features (pharmacophore) among active ligands. |

| Key Techniques | Molecular Docking, De Novo Design, Molecular Dynamics. | Pharmacophore Modeling, 3D-QSAR, Shape-Based Screening. |

| Application Example | Designing coumarin inhibitors based on the active site of an enzyme. nih.gov | Developing a pharmacophore model from known coumarin-based inhibitors to find new scaffolds. nih.gov |

| Outcome | Novel molecules with predicted high binding affinity and specific interactions. | A computational model (e.g., pharmacophore) that can be used to screen for new active compounds. |

Mechanistic Elucidation of Biological Interactions of 7 Methoxy 4 Phenyl 2h Chromen 2 One and Its Derivatives

Enzyme Inhibition Mechanisms

The structural scaffold of 7-methoxy-4-phenyl-2H-chromen-2-one allows for various substitutions, leading to a broad spectrum of enzyme inhibitory activities. These interactions are crucial for understanding their therapeutic potential.

Monoamine oxidases (MAOs) are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a strategy for treating neurodegenerative diseases like Parkinson's disease. nih.gov Coumarin (B35378) derivatives have been identified as potent and selective MAO inhibitors. nih.gov The affinity and selectivity of these compounds for MAO-A and MAO-B isoforms can be modulated by specific substitutions on the coumarin ring. nih.gov

For instance, a series of derivatives of the flavonoid acacetin (B1665396) 7-O-methyl ether were designed to enhance selectivity and potency against MAO-B. nih.gov Computational and in vitro studies revealed that compounds with specific substitutions were highly potent and displayed a remarkable selectivity for MAO-B over MAO-A, with some exhibiting reversible inhibition. nih.gov This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibition.

Key Findings in MAO Inhibition by Coumarin Derivatives

Substitutions on the coumarin ring system significantly influence MAO affinity and selectivity. nih.gov

Certain 7-methoxyflavone (B191842) derivatives are potent and highly selective reversible inhibitors of MAO-B. nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors, making them attractive targets for anticancer drug development. nih.gov Novel coumarin-based sulfonamides have been synthesized and characterized as potent and selective inhibitors of these tumor-associated CA isoforms. nih.gov

The inhibition mechanism often involves the interaction of the coumarin scaffold with the enzyme's active site. For example, a series of 3-(6-methylpyridin-2-yl)coumarin derivatives were shown to inhibit cancer-related hCA IX and XII in the sub- to low-micromolar range, while showing no significant inhibition of the ubiquitous cytosolic isoforms hCA I and II. nih.gov The size and nature of substituents on the phenyl ring were found to influence the inhibitory potency against hCA IX, with smaller substituents generally leading to better activity. nih.gov Conversely, for hCA XII, the incorporation of halogens or methoxy (B1213986) groups enhanced the inhibitory effect. nih.gov

Inhibitory Activity of Coumarin Derivatives against Carbonic Anhydrase Isoforms

Coumarin-based sulfonamides are potent and selective inhibitors of tumor-associated CA IX and XII. nih.gov

The nature of substituents on the coumarin scaffold dictates the selectivity and potency of inhibition for different CA isoforms. nih.gov

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs. nih.gov Coumarins, including this compound and its derivatives, are known to interact with CYP enzymes as both substrates and inhibitors. nih.gov

Studies on 7-methoxy-4-(aminomethyl)-coumarin (MAMC) and its N-substituted analogs have shown that these compounds are substrates for CYP2D6 and, to a lesser extent, CYP1A2. nih.gov The introduction and elongation of N-alkyl substituents on MAMC dramatically increased its affinity for CYP2D6. nih.gov The metabolism of these coumarin derivatives primarily involves O-dealkylation. nih.gov It has been observed that 7-alkoxycoumarins undergo dealkylation reactions catalyzed by enzymes like CYP2D6 and CYP2E1. nih.gov The hydrophobicity of these molecules is a key factor in their interaction with CYP2B enzymes. nih.gov

Interaction of Coumarin Derivatives with Cytochrome P450 Enzymes

N-substitution on 7-methoxy-4-(aminomethyl)-coumarin analogs significantly influences their affinity for CYP2D6. nih.gov

CYP1A2 and CYP2D6 are the primary enzymes responsible for the O-dealkylation of these N-alkyl analogs. nih.gov

Beyond MAOs, CAs, and CYPs, derivatives of this compound have been shown to modulate the activity of other crucial enzymes.

Lanosterol 14α-demethylase (CYP51) , an essential enzyme in sterol biosynthesis, is a key target for antifungal agents. nih.govwikipedia.orgwikipedia.org Inhibition of CYP51 disrupts the integrity of the fungal cell membrane by preventing the synthesis of ergosterol. wikipedia.org Dual inhibitors targeting both CYP51 and histone deacetylase (HDAC) have been developed, showing potent activity against pathogenic fungi. nih.gov This dual-target approach represents a promising strategy to combat fungal infections. nih.gov

Furthermore, some coumarin derivatives have demonstrated cytotoxic effects through mechanisms that may involve other enzymes. For example, novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have shown potent cytotoxic activity against various human cancer cell lines. nih.gov One such derivative was found to induce apoptosis and arrest the cell cycle in the G2/M phase, suggesting interaction with enzymes involved in cell division, such as topoisomerases. nih.gov

Receptor Binding and Signaling Pathway Modulation

The biological effects of this compound and its derivatives are also mediated through their binding to specific receptors and modulation of downstream signaling pathways.

Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of numerous drugs and endogenous molecules. nih.govnih.govmdpi.com The binding of a drug to HSA can significantly affect its bioavailability, half-life, and distribution. nih.gov

The interaction between coumarin derivatives and HSA has been investigated using various spectroscopic and computational methods. nih.gov These studies have shown that coumarins can bind to HSA with moderate to high affinity. nih.gov The binding affinity is influenced by the nature and position of substituents on the coumarin scaffold. For instance, the presence of hydroxyl groups at specific positions can increase the binding affinity. nih.gov

Fluorescence quenching studies are commonly employed to determine the binding parameters of drug-protein interactions. nih.govub.edu The intrinsic fluorescence of HSA, primarily due to its tryptophan residue (Trp-214) located in subdomain IIA, is often quenched upon ligand binding. nih.govub.edu This quenching can be used to calculate binding constants (Ka) and the number of binding sites. Molecular docking studies have further elucidated that coumarin derivatives can bind to specific sites on HSA, often in proximity to the major drug-binding sites known as Sudlow's site I and site II. nih.govresearchgate.net

Table 1: Binding Constants of Selected Coumarin Derivatives with Human Serum Albumin

| Compound | Binding Constant (Ka) (M⁻¹) | Technique | Reference |

| (2E)-2-cyano-N-(2-hydroxyethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)prop-2-enamide | 9.5 x 10⁴ | Fluorescence Spectroscopy & Molecular Docking | nih.gov |

| Ethyl (2E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl) prop-2-enoate | 7.95 ± 0.01 x 10⁴ | Fluorescence Spectroscopy & Molecular Docking | nih.gov |

| (2E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-N-methylprop-2-enamide | 4.65 x 10⁴ | Fluorescence Spectroscopy & Molecular Docking | nih.gov |

| 3-hydroxyflavone | 2.48 x 10⁵ | Fluorescence Titration | nih.gov |

| 7-hydroxyflavone | 7.91 x 10⁵ | Fluorescence Titration | nih.gov |

Interference with Oxidative Stress Pathways (e.g., NADPH Oxidase, ROS Production)

Derivatives of 2H-chromen-2-one have demonstrated notable antioxidant activity, primarily through their ability to interfere with oxidative stress pathways. researchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govmdpi.com ROS, such as superoxide (B77818) radicals (O₂•−) and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism but can cause damage to lipids, proteins, and DNA when in excess. nih.govmdpi.com

One key source of cellular ROS is the NADPH oxidase (NOX) enzyme family. mdpi.com Certain phytochemicals can suppress the expression of NADPH oxidase subunits, such as P47phox, which in turn inhibits the enzyme's activity and reduces the generation of superoxide radicals. mdpi.com Research on compounds structurally related to this compound, such as 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one, indicates significant antioxidant properties, including the ability to scavenge free radicals and mitigate oxidative stress. Other 2H-chromen-2-one derivatives have also shown high activity against the superoxide radical anion. researchgate.net This interference helps protect against mitochondrial dysfunction and can inhibit the activation of caspases, which are critical executioners of apoptosis. mdpi.com The mechanism often involves modulating the transcription of NADPH oxidase subunits and key inflammatory mediators. nih.gov

Table 1: Effects of Chromen-2-one Derivatives and Related Compounds on Oxidative Stress Markers

| Compound Class | Target Pathway/Marker | Observed Effect |

|---|---|---|

| 2H-chromen-2-one derivatives | Superoxide radical anion (O₂•−) | Scavenging activity. researchgate.net |

| 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one | Free radicals / Oxidative stress | Scavenging and reduction. |

| Phytochemicals (general) | NADPH oxidase (P47phox subunit) | Suppressed expression, leading to reduced superoxide production. mdpi.com |

Apoptosis Induction at the Molecular Level

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Derivatives of this compound have been shown to induce apoptosis in cancer cells through various molecular mechanisms. nih.gov For instance, the derivative 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one has been identified as a potent inducer of apoptosis in human gastric adenocarcinoma cells (AGS). nih.gov

The induction of apoptosis is often linked to the generation of ROS. mdpi.com When DNA damage is too severe for cellular repair mechanisms, the cell may initiate apoptosis. mdpi.com This process involves the modulation of several key proteins. Studies on related compounds have shown an increase in the expression of pro-apoptotic proteins such as Bax, Bad, and the tumor suppressor p53, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the induction of apoptosis can involve the activation of death receptors like Fas, DR4, and DR5, as well as executioner caspases. mdpi.com Another hallmark of apoptosis is the cleavage of poly (ADP-ribose) polymerase (PARP), a process that has been observed following treatment with related chalcone (B49325) derivatives. mdpi.com

Table 2: Modulation of Apoptotic Proteins by Related Compounds

| Compound Class | Apoptotic Protein | Effect | Cellular Context |

|---|---|---|---|

| Chalcone derivative | Bax, Bad, p53 | Increased expression | Oral Squamous Cell Carcinoma. nih.gov |

| Chalcone derivative | Bcl-2 | Reduced expression | Oral Squamous Cell Carcinoma. nih.gov |

| Chalcone derivative | Cleaved PARP | Increased levels | Ovarian Cancer Cells. mdpi.com |

Cell Proliferation and Cell Cycle Regulation Mechanisms

The antiproliferative effects of this compound derivatives are often executed through the disruption of the cell cycle. nih.gov The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. A common mechanism employed by these compounds is the arrest of cells in a specific phase of the cycle, preventing them from proceeding to mitosis and division.

Flow cytometry analyses have demonstrated that derivatives such as 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one can arrest cancer cells in the G2/M phase. nih.gov This G2/M arrest is frequently associated with the upregulation of the cyclin-dependent kinase inhibitor p21. nih.gov The p21 protein can halt the cell cycle in both the G1/S and G2/M phases, allowing time for DNA repair or, if the damage is irreparable, triggering apoptosis. nih.gov

Further molecular indicators of mitotic arrest include the increased phosphorylation of histone H3 on serine 10 (H3S10P), a key event for chromosome condensation. nih.gov The activity of other cell cycle-related proteins, such as the Proliferating Cell Nuclear Antigen (PCNA) and the retinoblastoma protein (Rb), can also be modulated. For example, a reduction in the phosphorylation of Rb enhances its tumor suppressor activity, contributing to cell cycle arrest. mdpi.com

Table 3: Research Findings on Cell Cycle Regulation by Chromen-2-one Derivatives and Related Compounds

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Key Molecular Markers |

|---|---|---|---|

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (gastric cancer) | G2/M phase arrest. nih.gov | Not specified |

| (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC) | Huh7 (liver cancer) | G2/M phase arrest. nih.gov | p21 up-regulation, increased phospho-histone H3. nih.gov |

| Chalcone derivative 1C | A2780 (ovarian cancer) | G2/M phase arrest. mdpi.com | p21 modulation, reduced phospho-Rb. mdpi.com |

Immunomodulatory Mechanisms

Coumarin-based compounds, including derivatives of this compound, exhibit immunomodulatory properties by influencing various components of the immune system. Their anti-inflammatory effects are a key aspect of this activity. These compounds can modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines. nih.gov

T-Cell Proliferation and Activity Modulation

The modulation of T-cell activity is a critical aspect of immunomodulation. Certain bis-4-hydroxycoumarin derivatives have been shown to have anti-proliferative effects on acute T-cell leukaemia (JURKAT) cell lines. nih.gov While direct studies on this compound are limited, the mechanisms of related compounds provide insight. For example, the inhibition of T-cell proliferation can be linked to the modulation of key immune checkpoint molecules. One such pathway involves the T-cell immunoglobulin and ITIM domain (TIGIT) containing receptor TIRC7, which can regulate the expression of CTLA-4, a well-known negative regulator of T-cell activation. researchgate.net Targeting TIRC7 has been shown to inhibit T-cell proliferation and the production of Th1-associated cytokines, an effect that is dependent on CTLA-4 expression. researchgate.net This suggests a potential, though indirect, mechanism by which coumarin-like structures could influence T-cell responses.

Role in Inflammatory Pathways (e.g., NLRP3 inflammasome)

The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. nih.govnih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders. nih.gov

Inhibitors of the NLRP3 inflammasome have been developed as promising therapeutic agents. nih.gov These inhibitors can block the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. nih.gov For instance, the inhibitor BAY-117082 has been shown to significantly reduce the expression of NLRP3, ASC, caspase-1, IL-1β, and IL-18 in oral squamous cell carcinoma cells. nih.gov Given that compounds related to this compound are known to inhibit pro-inflammatory cytokine production and modulate inflammatory pathways, it is plausible that they may exert some of their immunomodulatory effects by interfering with the NLRP3 inflammasome pathway. nih.gov

Table 4: Effects of Inhibitors on NLRP3 Inflammasome Components

| Inhibitor | Target Protein/Cytokine | Observed Effect |

|---|---|---|

| BAY-117082 | NLRP3, ASC, Caspase-1 | Reduced expression. nih.gov |

| BAY-117082 | IL-1β, IL-18 | Reduced expression. nih.gov |

| NT-0249 | Mature IL-1β | Dose-dependent reduction. nih.gov |

Photophysical Properties and Optoelectronic Applications of 7 Methoxy 4 Phenyl 2h Chromen 2 One Derivatives

Absorption and Emission Spectroscopy of 2H-Chromen-2-one Fluorophores

The fluorescence of coumarin (B35378) derivatives is a key feature, making them valuable as fluorescent probes and labels. clockss.orgnih.gov The core structure of 2H-chromen-2-one gives rise to efficient absorption and emission of light, which can be finely tuned by the introduction of various substituents. clockss.org

Electronic Transitions and Intramolecular Charge Transfer (ICT) Phenomena

The photophysical behavior of 7-methoxy-4-phenyl-2H-chromen-2-one derivatives is governed by electronic transitions, primarily of the π→π* type. The presence of electron-donating groups, such as a methoxy (B1213986) or amino group at the 7-position, and electron-withdrawing or aromatic groups at the 3- or 4-position, facilitates an intramolecular charge transfer (ICT) upon photoexcitation. clockss.org This ICT character is a crucial determinant of their fluorescence properties.

Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In many coumarin derivatives, the HOMO is localized on the electron-donating part of the molecule (the chromen-2-one core with the 7-substituent), while the LUMO is situated on the electron-accepting phenyl group. This spatial separation of electron density in the excited state is the essence of the ICT phenomenon. rsc.org The efficiency and energy of this charge transfer can be modulated by the specific nature of the donor and acceptor groups, influencing the absorption and emission wavelengths. For instance, increasing the electron-donating or electron-withdrawing strength of the substituents can lead to a red shift in the emission spectrum. clockss.org

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are instrumental in understanding the nature of these electronic transitions and the extent of charge transfer. rsc.org These studies help in visualizing the hole-electron distributions and quantifying the charge transfer distance, providing insights for the rational design of new fluorophores with desired photophysical properties. rsc.org

Solvent Polarity Effects on Spectral Characteristics

The ICT nature of the excited state in this compound and related compounds makes their photophysical properties highly sensitive to the polarity of the surrounding solvent. In polar solvents, the excited state, which possesses a larger dipole moment than the ground state, is stabilized to a greater extent. This differential stabilization leads to a red shift in the emission spectrum, a phenomenon known as solvatochromism.

The magnitude of this shift, often quantified as the Stokes shift (the difference between the absorption and emission maxima), generally increases with increasing solvent polarity. This behavior is a hallmark of ICT and provides a useful tool for probing the microenvironment of the fluorophore. For example, a significant blue shift in the emission maximum and an increase in fluorescence quantum yield can be observed when a coumarin-based probe binds to a hydrophobic pocket in a protein, moving from a polar aqueous environment to a nonpolar one. clockss.org

The following table illustrates the effect of solvent polarity on the absorption and emission maxima of a representative coumarin derivative.

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 350 | 400 | 3663 |

| Toluene | 360 | 420 | 4115 |

| Dichloromethane | 370 | 450 | 5128 |

| Acetonitrile | 375 | 470 | 5899 |

| Methanol | 372 | 480 | 6517 |

Note: Data is illustrative and represents typical trends for coumarins with ICT character.

Advanced Photophysical Investigations

Beyond basic absorption and emission spectroscopy, the unique electronic structure of these coumarin derivatives lends them to more advanced photophysical studies and applications.

Two-Photon Absorption (2PA) Properties

Certain this compound derivatives have been shown to exhibit significant two-photon absorption (2PA) cross-sections. oup.com 2PA is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state that would be accessed by absorbing a single photon of higher energy. This property is highly advantageous for applications such as two-photon microscopy and photodynamic therapy, as it allows for deeper tissue penetration and higher spatial resolution. nih.gov

The 2PA properties are intrinsically linked to the molecular structure, particularly the extent of π-conjugation and the charge transfer characteristics. nih.gov Molecular engineering, by extending the π-system or by creating quadrupolar or octupolar structures, has been a successful strategy to enhance the 2PA cross-section of coumarin-based chromophores. oup.com

Vibronic Relaxation Studies

Following electronic excitation, molecules undergo vibrational relaxation, a process where excess vibrational energy is dissipated to the surrounding medium, leading to the population of the lowest vibrational level of the excited state before fluorescence occurs. Studies on the vibrational spectra of compounds like 7-methoxy-4-methylcoumarin, a related derivative, using techniques such as FT-IR and Raman spectroscopy combined with density functional theory (DFT) calculations, provide insights into the vibrational modes of the molecule in its ground and excited states. researchgate.net These studies are crucial for a complete understanding of the photophysical pathways and for interpreting the fine structure sometimes observed in absorption and emission spectra.

Applications of Coumarin-Based Fluorophores in Research

The favorable photophysical properties of this compound and its derivatives have led to their widespread use as fluorescent tools in various research areas. clockss.orgnih.gov Their applications often leverage their sensitivity to the local environment and their ability to be chemically modified.

These fluorophores are extensively used as fluorescent probes for studying protein structure and binding. clockss.org For instance, the change in fluorescence upon binding of a coumarin derivative to a protein can provide information about the hydrophobicity of the binding site. clockss.org They are also employed in the development of chemosensors for the detection of ions and small molecules. liverpool.ac.uk

Furthermore, derivatives of 7-hydroxy-4-phenylcoumarin (B181766) have been developed as high-affinity fluorescent probes for competitive binding studies, for example, with macrophage migration inhibitory factor (MIF), a potential drug target. nih.gov In the field of materials science, these compounds are investigated for their potential in organic light-emitting diodes (OLEDs) and as fluorescent dyes. researchgate.net The synthesis of coumarin derivatives linked to other heterocyclic moieties, such as triazoles, has also been explored for developing new compounds with potent biological activities, including anticancer properties. nih.gov

Fluorescent Probes and Chemosensors for Anion Recognition

The coumarin framework is extensively utilized in the design of fluorescent chemosensors due to its excellent photophysical properties, including high quantum yields, large Stokes shifts, and good photostability. researchgate.netacs.org Derivatives of this scaffold can be engineered to act as highly selective and sensitive probes for various ions, including anions, which play crucial roles in biological and environmental systems. researchgate.net

The general design principle for a coumarin-based anion sensor involves chemically linking a specific anion recognition unit (receptor) to the coumarin fluorophore. The binding of an anion to the receptor modulates the photophysical properties of the coumarin core, leading to a detectable change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. researchgate.net This change is often mediated by processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or a specific chemical reaction triggered by the anion. researchgate.net

While the this compound structure provides the necessary fluorescent signaling component, specific derivatives incorporating anion-binding moieties have been developed from the broader coumarin family. For instance, functional groups like salicylaldehyde (B1680747) have been used to create coumarin-based probes for bisulfite anions, and dimethylphosphinothionyl groups have been employed for the detection of fluoride. researchgate.netresearchgate.net These examples demonstrate the versatility of the coumarin platform. The development of a specific this compound derivative for anion sensing would involve the synthetic attachment of a suitable anion receptor at a position where its interaction with the target anion can effectively influence the fluorophore's electronic state.

Table 1: Examples of Anion Recognition Moieties on Coumarin Scaffolds

| Anion Target | Recognition Moiety/Mechanism | Resulting Signal |

| Fluoride (F⁻) | Silyl ether cleavage | Fluorescence "turn-on" |

| Cyanide (CN⁻) | Nucleophilic addition | Ratiometric shift or "turn-on" |

| Pyrophosphate (P₂O₇⁴⁻) | Metal complex displacement | Fluorescence "turn-on" |

| Bisulfite (HSO₃⁻) | Nucleophilic addition to C=C | Fluorescence quenching |

Photo-responsive Systems and Caging Groups in Chemical Biology

Coumarin derivatives are prominent in the development of photo-responsive systems, particularly as photolabile protecting groups (PPGs), also known as "caging groups." nih.govresearchgate.net These molecules allow for the spatiotemporal control over the release of bioactive compounds, such as neurotransmitters, secondary messengers, or drugs. nih.gov The principle involves masking the function of a biologically active molecule by covalently attaching it to the coumarin cage. The active molecule is rendered inert until a light stimulus cleaves the bond to the cage, releasing the active substance with high precision in time and location. chembites.org

The coumarin-4-ylmethyl moiety is an especially effective caging group due to its rapid and efficient photorelease mechanism, which proceeds from its excited singlet state. nih.gov The photophysical properties of coumarin cages, such as their absorption wavelength and quantum yield of uncaging, can be finely tuned through chemical modifications to the core structure. nih.gov For instance, introducing electron-donating groups, like the 7-methoxy group in the title compound, is a common strategy. Further modifications, such as those seen in the widely used 7-(diethylamino)coumarin-4-ylmethyl (DEACM) scaffold, enhance absorption at longer, less phototoxic wavelengths, making them more suitable for biological applications. nih.govchembites.org

While specific applications of this compound as a caging group are not extensively documented in the reviewed literature, its core structure is analogous to many successful PPGs. The introduction of a phenyl group adjacent to the photolabile bond has been explored in other coumarin systems to fine-tune photochemical properties. researchgate.net To be used as a caging group, a derivative of this compound would typically require a reactive handle, such as a hydroxymethyl or bromomethyl group at the C4-phenyl ring or another suitable position, to which a bioactive molecule could be linked via an ester, ether, or carbamate (B1207046) bond. nih.gov

Table 2: Common Coumarin-Based Photolabile Protecting Groups

| Caging Group Abbreviation | Full Name | Key Features |

| CM | Coumarin-4-ylmethyl | Parent scaffold, efficient release. nih.gov |

| DEACM | 7-(diethylamino)coumarin-4-ylmethyl | Red-shifted absorption, suitable for biological systems. nih.gov |

| Bhc | 6-Bromo-7-hydroxycoumarin-4-ylmethyl | Good two-photon absorption cross-section. |

| COUPY | - | Visible-light-cleavable, far-red to NIR emission. chembites.org |

Dye-Sensitized Solar Cell (DSSC) Applications (as a theoretical basis)

In the field of photovoltaics, coumarin derivatives are investigated as promising organic, metal-free sensitizers for Dye-Sensitized Solar Cells (DSSCs). mdpi.comnih.gov Their function is to absorb sunlight and inject an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). An ideal dye must possess a Donor-π-Acceptor (D-π-A) structure to facilitate efficient Intramolecular Charge Transfer (ICT) upon photoexcitation. mdpi.com

The theoretical evaluation of a potential dye is crucial for predicting its performance and guiding synthetic efforts. This is primarily done using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. nih.govrsc.org Key parameters that determine a dye's suitability include:

HOMO and LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) of the dye must be lower in energy than the redox potential of the electrolyte (typically I⁻/I₃⁻) to ensure efficient dye regeneration. The Lowest Unoccupied Molecular Orbital (LUMO) must be higher in energy than the semiconductor's conduction band edge (TiO₂) for effective electron injection. nih.gov

Energy Gap (E_g): The difference between the HOMO and LUMO energies determines the absorption wavelength. A smaller gap generally leads to absorption of longer wavelength light, which is desirable for capturing more of the solar spectrum. rsc.org

Light Harvesting Efficiency (LHE): This parameter is related to the oscillator strength of the electronic transition and indicates how effectively the dye absorbs light at a given wavelength.

Table 3: Theoretical Data for Representative Coumarin Dyes for DSSCs (Calculated via DFT)

| Dye Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Max Absorption (nm) |

| C343 | -5.68 | -2.63 | 3.05 | ~440 |

| NKX-2311 | -5.54 | -2.71 | 2.83 | ~460 |

| NKX-2677 | -5.31 | -2.87 | 2.44 | ~530 |

Data sourced from computational studies on coumarin dyes and are representative examples. nih.govrsc.org

Future Research Directions and Translational Perspectives

Development of Novel 7-Methoxy-4-phenyl-2H-chromen-2-one Analogues with Tailored Activities

The inherent versatility of the coumarin (B35378) core provides a robust platform for the synthesis of novel analogues of this compound with fine-tuned biological activities. mdpi.com The strategic modification of this scaffold allows for the enhancement of desired therapeutic properties while potentially mitigating off-target effects.

Researchers are actively pursuing the synthesis of new derivatives by introducing a variety of substituents at different positions of the coumarin ring and the phenyl group. For instance, the introduction of different functional groups on the phenyl ring can significantly influence the biological activity of the resulting compounds. researchgate.net A study on 4-phenylcoumarin (B95950) derivatives revealed that the presence of specific substituents led to potent tubulin polymerization inhibitors with significant cytotoxic effects against breast cancer cells. nih.gov

Furthermore, the synthesis of hybrid molecules, where the this compound scaffold is linked to other pharmacologically active moieties, represents a promising strategy. A notable example is the synthesis of 7-hydroxy-4-phenylchromen-2-one linked to triazole moieties, which demonstrated potent cytotoxic activity against various human cancer cell lines. nih.gov These findings underscore the potential for creating a diverse library of analogues with tailored activities for a range of therapeutic applications, from anticancer to antimicrobial agents. researchgate.netnih.gov

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational and experimental methods has revolutionized the field of drug discovery, offering a more rational and efficient approach to the design of new therapeutic agents. openmedicinalchemistryjournal.complos.orgoup.com This integrated strategy is particularly valuable in the development of novel this compound analogues.

Computational techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are instrumental in predicting the biological activity and pharmacokinetic properties of new compounds. nih.govpatsnap.com These methods allow for the in-silico screening of large virtual libraries of potential analogues, identifying candidates with the highest probability of success before undertaking costly and time-consuming laboratory synthesis. nih.gov For example, computational studies have been successfully employed to design coumarin derivatives as potential antituberculosis agents and inhibitors of SARS-CoV-2 main protease. mdpi.comnih.gov

Molecular dynamics simulations further enhance this process by providing insights into the dynamic behavior of the ligand-receptor complex, clarifying the binding modes and stability of the designed compounds. nih.gov The integration of these computational predictions with experimental validation through synthesis and biological evaluation creates a powerful feedback loop, accelerating the optimization of lead compounds and the discovery of novel drug candidates. openmedicinalchemistryjournal.comrepec.org

Exploration of Bio-inspired Material Scaffolds Utilizing the Coumarin Core

The unique photophysical properties and biocompatibility of the coumarin scaffold make it an attractive building block for the development of novel bio-inspired materials. nih.gov The coumarin core, with its inherent fluorescence, can be incorporated into various material scaffolds for applications in bioimaging, sensing, and drug delivery. nih.gov

The planar nature of the coumarin ring facilitates its interaction with biomacromolecules like DNA, making it a promising candidate for the development of intercalating agents and probes. nih.gov Furthermore, the ability to functionalize the coumarin scaffold allows for the attachment of specific targeting ligands or responsive moieties, enabling the creation of "smart" materials that can respond to specific biological stimuli.

Recent research has focused on the synthesis of π-extended coumarins for applications in materials science, highlighting their potential as photophysically active components. nih.gov The development of coumarin-based fluorescent probes for the detection of metal ions and changes in microenvironment polarity further illustrates the versatility of this scaffold in materials science. nih.gov Future research in this area will likely focus on the design of sophisticated, multi-functional materials that harness the unique properties of the coumarin core for a wide range of biomedical and biotechnological applications.

Advanced Spectroscopic Techniques for Elucidating Molecular Interactions

A deep understanding of the molecular interactions between this compound and its biological targets is crucial for the rational design of more effective and selective analogues. Advanced spectroscopic techniques play a pivotal role in elucidating these intricate interactions at the atomic level.

Techniques such as fluorescence spectroscopy, circular dichroism (CD) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for studying the binding of coumarin derivatives to proteins and other biomolecules. repec.orgnih.gov For instance, fluorescence spectroscopy can be used to determine binding constants and thermodynamic parameters of the interaction between coumarin derivatives and human serum albumin. nih.gov CD spectroscopy provides information on the conformational changes induced in the protein upon binding. nih.gov

Saturation Transfer Difference (STD)-NMR is another valuable technique for identifying the specific binding epitopes of a ligand when it interacts with a macromolecular target. repec.org Furthermore, computational and spectroscopic studies can be combined to provide a more comprehensive picture of the molecular interactions. nih.gov For example, density functional theory (DFT) calculations can be used to complement experimental spectroscopic data, providing insights into the electronic and structural properties of the coumarin derivatives and their interactions with their environment. nih.gov The application of these advanced spectroscopic methods will continue to be instrumental in unraveling the mechanisms of action of this compound and its analogues, guiding the development of future generations of coumarin-based compounds.

Q & A

Q. What are the common synthetic routes for 7-methoxy-4-phenyl-2H-chromen-2-one, and how do reaction conditions influence yield?

The compound can be synthesized via one-pot reactions involving substituted phenols and ethyl phenylpropiolate catalyzed by FeCl₃ in tetrahydrofuran (THF) . Key factors include:

- Catalyst selection : FeCl₃ promotes cyclization but may require optimization to minimize side reactions.

- Solvent choice : Polar aprotic solvents like THF enhance reaction efficiency.

- Temperature : Mild conditions (25–60°C) prevent decomposition of sensitive intermediates.

Yield improvements (e.g., from 45% to 65%) can be achieved by adjusting stoichiometry and reaction time .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond lengths (e.g., C=O at 1.21 Å) and angles .

- Spectroscopy :

Advanced Research Questions

Q. How can conflicting data on biological activity among chromenone derivatives be resolved?

Discrepancies arise from structural variations (e.g., substituent positioning) and assay models. For example:

Q. What strategies optimize regioselectivity in derivatizing this compound?

Regioselectivity challenges occur during electrophilic substitution. Strategies include:

- Directing groups : Protecting the 7-methoxy group with acetyl directs reactions to the 3-position .

- Catalytic systems : Lewis acids (e.g., BF₃·Et₂O) favor substitution at electron-deficient positions .

Example : Introducing a phenoxy group at C3 via nucleophilic substitution (K₂CO₃, DMF, 80°C) achieves >70% selectivity .

Q. How do crystallographic data inform polymorphism or stability studies of this compound?

Crystal packing (e.g., π–π stacking between phenyl rings) impacts stability and solubility:

- Polymorphism : Triclinic vs. monoclinic packing alters melting points (ΔTm ~10°C) .

- Stability : Strong intermolecular H-bonds (O–H···O=C) reduce hygroscopicity .

Analytical workflow :

Methodological Comparison Tables

Q. Table 1. Synthesis Methods and Yields

Q. Table 2. Spectroscopic Benchmarks

Key Considerations for Experimental Design

- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities <0.5% .

- Reaction monitoring : TLC (silica gel, hexane:ethyl acetate 3:1) identifies intermediates .

- Data reproducibility : Cross-validate crystallographic data with CCDC databases to avoid overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.